1-Isopropylpyrrolidine-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZCEKSXNZLEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Isopropylpyrrolidine 2,3 Dione
Precursor Selection and Optimization Strategies for 1-Isopropylpyrrolidine-2,3-dione Synthesis
The selection and optimization of precursors are critical for the successful synthesis of this compound. The choice of starting materials directly influences the reaction pathway, yield, and stereochemical outcome.
The use of chiral precursors is a fundamental strategy to introduce stereocenters in a controlled manner, leading to the synthesis of specific enantiomers or diastereomers of this compound. Chiral amines and amino acids are common starting points. For instance, enantiomerically pure amino acids can serve as a source of chirality, guiding the formation of the pyrrolidine (B122466) ring with a defined stereochemistry. ethz.ch The inherent chirality of the precursor dictates the stereochemical course of the cyclization and subsequent transformations.
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereoselective formation of new stereocenters. After the desired stereochemistry is established, the auxiliary is removed. This method allows for the synthesis of a specific enantiomer from an achiral precursor.
The formation of the pyrrolidinedione core is the cornerstone of the synthesis. Several novel cyclization strategies have been developed to construct this five-membered ring system efficiently.
One notable method is a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov This approach allows for the rapid assembly of highly substituted pyrrolidine-2,3-diones from simple starting materials. The reaction is highly diastereoselective, yielding a single diastereomer. nih.gov
Radical cyclizations also offer a powerful tool for the formation of the pyrrolidine ring. researchgate.net For example, a 5-exo-trig radical cyclization of α,β-unsaturated amides can lead to the formation of five-membered lactams, which are precursors to pyrrolidines. researchgate.net
Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to generate structural diversity in the pyrrolidinedione core. nih.gov MCRs combine three or more reactants in a single operation to form a product that contains portions of all the starting materials.
| Cyclization Approach | Description | Key Features |
| Three-Component Cyclization/Allylation/Claisen Rearrangement | A one-pot reaction involving the condensation of an amine, an aldehyde, and a β-ketoester, followed by allylation and a subsequent Claisen rearrangement. nih.gov | High diastereoselectivity, operational simplicity, access to densely functionalized products. nih.gov |
| Radical Cyclization | Intramolecular cyclization of a radical intermediate to form the pyrrolidine ring. researchgate.net | Regio- and stereoselective, applicable to the synthesis of chiral pyrrolidines. researchgate.net |
| Multicomponent Reactions (MCRs) | A reaction where three or more reactants combine in a single step to form a complex product. nih.gov | Step economy, rapid generation of structural diversity. nih.gov |
Regioselective and Stereoselective Synthesis of this compound and its Enantiomers
Achieving high levels of regioselectivity and stereoselectivity is paramount in modern organic synthesis. These concepts refer to the control over which constitutional isomer (regioisomer) and which stereoisomer are formed in a reaction, respectively. youtube.com
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govmdpi.com
In the context of this compound synthesis, chiral catalysts can be employed in various key steps. For instance, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a straightforward method for the stereoselective preparation of spiropyrrolidine heterocycles. nih.gov Chiral phosphoric acids have also been used to catalyze the enantioselective intramolecular aza-Michael cyclization to form pyrrolidines. whiterose.ac.uk
The combination of organocatalysis and metal catalysis can lead to highly efficient and selective cascade reactions. For example, a one-pot nitro-Mannich/hydroamination cascade using an asymmetric bifunctional organocatalyst and a gold catalyst has been reported for the synthesis of trisubstituted pyrrolidine derivatives with excellent diastereo- and enantioselectivities. nih.gov
| Catalytic Approach | Catalyst Type | Key Transformation | Stereochemical Outcome |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral metal complexes or organocatalysts | Cycloaddition of azomethine ylides | High enantioselectivity |
| Asymmetric aza-Michael Cyclization | Chiral phosphoric acids | Intramolecular addition of an amine to an activated alkene | High enantioselectivity whiterose.ac.uk |
| Organo- and Gold Catalysis Cascade | Bifunctional organocatalyst and gold catalyst | Nitro-Mannich reaction followed by hydroamination | Excellent diastereo- and enantioselectivity nih.gov |
Diastereoselective synthesis aims to produce one diastereomer preferentially over others. This can often be achieved through substrate control, where the existing stereocenters in the starting material influence the stereochemical outcome of subsequent reactions. ethz.ch
In the synthesis of substituted pyrrolidine-2,3-diones, the stereochemistry of the substituents on the starting materials can direct the approach of reagents, leading to the formation of a specific diastereomer. For instance, in the Claisen rearrangement mentioned earlier, the allyl group preferentially approaches from the less hindered face of the molecule, resulting in a highly diastereoselective transformation. nih.gov
One-pot cascade reactions, such as the nitro-Mannich/lactamization cascade, have been developed for the direct and diastereoselective synthesis of substituted 4-nitropyrrolidin-2-ones. nih.gov Similarly, a combination of base and gold catalysis in a one-pot nitro-Mannich/hydroamination cascade affords pyrrolidine products with good to excellent diastereoselectivities. rsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edujddhs.com The application of these principles is crucial for developing sustainable synthetic routes to this compound.
The twelve principles of green chemistry provide a guide for chemists to achieve sustainability at the molecular level. These principles include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. msu.edunih.govresearchgate.net
In the synthesis of this compound, green chemistry can be implemented in several ways:
Catalysis: The use of catalytic methods, as discussed in section 2.2.1, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and often leads to less waste. edu.krd
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions are particularly advantageous in this regard.
Safer Solvents: The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water or bio-based solvents, or even solvent-free conditions, to minimize environmental impact. jddhs.com
Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.
Renewable Feedstocks: Utilizing starting materials derived from renewable resources is another important aspect of sustainable synthesis.
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Solvent-Free and Catalyst-Free Methodologies
The principles of green chemistry encourage the development of solvent-free and catalyst-free reactions to minimize environmental impact. While the broader field of organic synthesis has seen significant advancements in this area, the application of such methodologies to the synthesis of this compound has not been specifically described in the available literature. Research on related pyrrolidine-2,3-dione (B1313883) syntheses often employs solvents like ethanol (B145695) or dioxane and may use catalysts to facilitate the reaction. nih.govresearchgate.net Without specific studies on this compound, a discussion of solvent-free or catalyst-free approaches for its synthesis would be purely speculative.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in incorporating atoms from the reactants into the final product. Multicomponent reactions, a common method for synthesizing pyrrolidine-2,3-dione scaffolds, are generally considered to have high atom economy as a majority of the atoms from the starting materials are incorporated into the product. researchgate.net
Comparative Analysis of Synthetic Routes for this compound
A comparative analysis of different synthetic routes for this compound is not feasible due to the lack of published synthetic methods for this specific compound. To conduct such an analysis, data on reaction yields, scalability, cost of starting materials, and environmental impact for at least two distinct synthetic pathways would be necessary. The current scientific literature does not provide this information. While various methods exist for the synthesis of the general pyrrolidine-2,3-dione core, a direct comparison for the 1-isopropyl substituted variant is not possible.
Intramolecular and Intermolecular Reactivity and Transformation of 1 Isopropylpyrrolidine 2,3 Dione
Nucleophilic Reactivity at the Carbonyl Centers of the Pyrrolidinedione System
The adjacent carbonyl groups at the C2 and C3 positions of the 1-isopropylpyrrolidine-2,3-dione ring are highly susceptible to nucleophilic attack. This reactivity is central to the construction of more complex molecular architectures.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with the carbonyl carbons of this compound. libretexts.orglibretexts.org The addition of these reagents to one of the carbonyl groups leads to the formation of a tetrahedral intermediate. nih.gov Subsequent protonation yields a tertiary alcohol. The specific carbonyl group that is attacked can often be controlled by the steric and electronic environment of the pyrrolidinedione ring and the nature of the organometallic reagent.
The reaction typically proceeds via a nucleophilic addition mechanism where the carbanionic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.org This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate which, upon acidic workup, is protonated to yield the alcohol product. libretexts.org In some cases, particularly with excess organometallic reagent, a second addition can occur at the remaining carbonyl group, leading to the formation of a diol. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can sometimes allow for more controlled, single additions. youtube.comchadsprep.com
Table 1: Examples of Organometallic Additions to Pyrrolidinediones
| Organometallic Reagent | Product Type | Reference |
| Grignard Reagents (R-MgX) | Tertiary Alcohols | libretexts.orglibretexts.org |
| Organolithium Reagents (R-Li) | Tertiary Alcohols | libretexts.org |
| Gilman Reagents (R₂CuLi) | Ketones (via single addition) | youtube.comchadsprep.com |
Condensation Reactions and Imine Formation
The carbonyl groups of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons, forming a carbinolamine intermediate. youtube.comlibretexts.org Protonation of the hydroxyl group followed by the elimination of water generates an iminium ion, which is then deprotonated to yield the stable imine product. youtube.com
The reaction's reversibility means that the removal of water is often necessary to drive the equilibrium towards the formation of the imine. masterorganicchemistry.com The pH of the reaction medium is also a critical factor; the reaction is generally most efficient under mildly acidic conditions (around pH 5). libretexts.org At lower pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
Electrophilic Reactivity and Functionalization of the Pyrrolidine (B122466) Ring
While the carbonyl groups are the primary sites for nucleophilic attack, the pyrrolidine ring itself can undergo electrophilic functionalization, allowing for the introduction of various substituents.
Halogenation and Nitration Studies
Electrophilic aromatic substitution principles can be conceptually extended to the functionalization of the pyrrolidine ring, although the specific conditions are different. Halogenation of the pyrrolidine ring, particularly at the α-carbon to a carbonyl group, can be achieved under specific conditions. This often involves the formation of an enolate intermediate, which then acts as a nucleophile towards an electrophilic halogen source.
Nitration of aromatic compounds typically involves the use of a nitrating mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmasterorganicchemistry.com While direct nitration of the pyrrolidine ring is less common, functionalization with nitro groups can be achieved through alternative synthetic routes.
Alkenylation and Arylation via Cross-Coupling Methodologies
Modern cross-coupling methodologies provide powerful tools for the alkenylation and arylation of heterocyclic systems. While specific studies on this compound are not extensively detailed in the provided results, the general principles of these reactions can be applied. For instance, the formation of an enolate from the pyrrolidinedione could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to introduce alkenyl or aryl groups at the α-position to a carbonyl. These reactions would significantly expand the structural diversity of accessible pyrrolidinedione derivatives.
Pericyclic Reactions and Cycloadditions Involving the 2,3-Dione Moiety
Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful and stereospecific means of constructing complex cyclic systems. msu.edu The 2,3-dione moiety of this compound can participate in such reactions.
One of the most significant classes of pericyclic reactions is the cycloaddition. amazonaws.com In particular, 1,3-dipolar cycloadditions are a valuable method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The 2,3-dione system can act as a dipolarophile, reacting with a 1,3-dipole. wikipedia.org For example, the reaction with azomethine ylides can lead to the formation of novel polycyclic systems containing the pyrrolidine core. mdpi.com
The stereochemical outcome of these reactions is often predictable based on the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. msu.edulibretexts.org These reactions are typically concerted, meaning all bond-forming and bond-breaking events occur in a single step, leading to a high degree of stereospecificity. msu.eduyoutube.com The reactivity in these cycloadditions can be influenced by the electronic nature of both the 2,3-dione (as the dipolarophile) and the reacting 1,3-dipole. organic-chemistry.org
Ring-Opening and Rearrangement Reactions of the Pyrrolidine-2,3-dione (B1313883) Scaffold
The pyrrolidine-2,3-dione ring system can undergo various ring-opening and rearrangement reactions, often triggered by nucleophiles, acids, bases, or oxidizing agents. These reactions can lead to the formation of different heterocyclic or acyclic structures.
One notable rearrangement of the pyrrolidine-2,3-dione scaffold is a ring contraction to form β-lactams. Treatment of N-substituted pyrrolidine-2,3-diones with sodium periodate (B1199274) has been reported to yield ring-contracted β-lactams. researchgate.net This transformation likely proceeds through an oxidative cleavage of the C3-C4 bond followed by intramolecular cyclization.
The lactam functionality within the pyrrolidine-2,3-dione ring is susceptible to nucleophilic attack, which can lead to ring-opening. Under strong basic or acidic conditions, hydrolysis of the amide bond can occur, leading to the formation of an amino acid derivative. For instance, the nucleophilic ring-opening of β-lactams, a related strained ring system, is a well-established reaction. nih.gov While the five-membered ring of this compound is less strained than a β-lactam, ring-opening can still be achieved under appropriate conditions.
Furthermore, the α-dicarbonyl unit can participate in rearrangement reactions. For example, under certain basic conditions, α-diketones can undergo the benzilic acid rearrangement to form α-hydroxy carboxylic acids. While this specific rearrangement is more common for 1,2-dicarbonyl compounds without enolizable protons, analogous transformations of the pyrrolidine-2,3-dione core could potentially be induced.
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical behavior of this compound is dictated by its constituent functional groups, primarily the α-ketoamide moiety.
Photochemical reactions of α-ketoamides are known to proceed through various pathways, including intramolecular hydrogen abstraction and single electron transfer (SET) processes, often leading to the formation of β-lactams. nih.gov The Norrish Type II reaction is a common photochemical process for carbonyl compounds, involving intramolecular γ-hydrogen abstraction. In the case of N-substituted α-ketoamides, this can lead to the formation of a 1,4-diradical, which can then cyclize to form a β-lactam. The presence of the N-isopropyl group in this compound provides accessible γ-hydrogens for such a process.
The electrochemical reactivity of the pyrrolidine-2,3-dione system would be centered on the reduction of the α-dicarbonyl moiety. Cyclic voltammetry studies on similar α-dicarbonyl compounds would suggest that the two carbonyl groups are reduced in a stepwise manner. The first reduction would likely form a radical anion, which could then undergo further reduction or dimerization. The precise reduction potentials would be influenced by the solvent, electrolyte, and the nature of the N-substituent. While specific electrochemical data for this compound is not available, the general principles of α-dicarbonyl and amide electrochemistry suggest a rich redox behavior.
Advanced Spectroscopic and Structural Elucidation of 1 Isopropylpyrrolidine 2,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. For 1-Isopropylpyrrolidine-2,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.
While specific experimental data for this compound is not extensively published, predicted ¹H NMR data from chemical databases provides a foundational guide for its analysis. The expected proton signals are crucial for assigning the structure and are detailed in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | No. of Hydrogens |
|---|---|---|---|
| 4 | ~2.60 - 2.80 | Triplet (t) | 2 |
| 5 | ~3.60 - 3.80 | Triplet (t) | 2 |
| 7 (CH) | ~4.00 - 4.20 | Septet (sept) | 1 |
| 8 (CH₃) | ~1.20 - 1.40 | Doublet (d) | 6 |
Data is based on general chemical shift principles and predicted spectra from databases like the Human Metabolome Database for structurally similar fragments. hmdb.cafoodb.ca
The methylene (B1212753) protons at position 5 (adjacent to the nitrogen atom) are expected to be deshielded compared to the protons at position 4 (adjacent to the carbonyl group). The isopropyl methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D-NMR experiments is indispensable. researchgate.netjst-ud.vn
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene protons at C4 and C5, confirming the pyrrolidine (B122466) ring structure. Another critical correlation would link the isopropyl methine proton (H7) with the isopropyl methyl protons (H8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). jst-ud.vn It would allow for the direct assignment of the carbons attached to protons: C4, C5, C7, and C8. The pyrrolidine ring carbons (C2, C3) and the carbonyl carbons would be absent from this spectrum as they lack directly attached protons. Typical ¹³C chemical shifts for such structures place carbonyls in the 160-180 ppm range, while aliphatic carbons appear between 10-70 ppm. bhu.ac.inoregonstate.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and piecing together molecular fragments. jst-ud.vn Key HMBC correlations would include:
Protons at C5 (H5) correlating to the isopropyl methine carbon (C7) and the carbonyl carbon (C2).
The isopropyl methine proton (H7) correlating to the amide carbonyl (C2) and the isopropyl methyl carbons (C8).
Protons at C4 (H4) correlating to both carbonyl carbons (C2 and C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's three-dimensional conformation. A key NOESY correlation would be expected between the isopropyl methine proton (H7) and the methylene protons at C5, which would help to define the spatial orientation of the N-isopropyl group relative to the pyrrolidine ring.
The bond between the pyrrolidine nitrogen and the isopropyl group (N-C7) is an amide-like bond, which can exhibit restricted rotation due to the partial double-bond character arising from the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group (C2=O). This restricted rotation can lead to the existence of different conformers (rotamers). montana.edugac.edu
Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational changes and determine the energy barrier to rotation. By acquiring ¹H or ¹³C NMR spectra over a range of temperatures, one can observe changes in the line shape of signals from nuclei close to the rotating bond.
For this compound, at low temperatures, the rotation around the N-C(isopropyl) bond might be slow on the NMR timescale, potentially leading to distinct signals for the two diastereotopic methyl groups of the isopropyl substituent. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, broad peak. At even higher temperatures, this peak sharpens into a single time-averaged signal.
By analyzing the line shape at different temperatures, the rate constant (k) for the rotation can be calculated. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be determined using the Eyring equation. Studies on similar N-alkyl and N-aryl systems have reported rotational barriers that are readily measurable by this technique. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.
For this compound, the most prominent features in the FT-IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Since the molecule contains two carbonyl groups in different chemical environments (an amide at C2 and a ketone at C3), two distinct C=O stretching bands are expected in the region of 1650-1780 cm⁻¹. The amide carbonyl typically absorbs at a lower wavenumber (e.g., 1680-1700 cm⁻¹) compared to the ketone carbonyl (e.g., 1720-1740 cm⁻¹) due to resonance effects.
Raman spectroscopy is a complementary technique. libretexts.org While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. Symmetrical vibrations are particularly Raman-active. nih.gov For cyclic diones, Raman can help to confirm the presence and environment of the carbonyl groups. rsc.org
Hydrogen bonding interactions significantly influence vibrational frequencies. If this compound were to act as a hydrogen bond acceptor (e.g., in a protic solvent or a cocrystal), the C=O stretching frequencies would shift to lower wavenumbers. This is because hydrogen bonding weakens the C=O bond, lowering the energy required to excite its stretching vibration. rsc.org The magnitude of this shift can provide information about the strength of the hydrogen bond.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Ketone) | Stretch | 1720 - 1740 | Strong |
| C=O (Amide) | Stretch (Amide I band) | 1680 - 1700 | Strong |
Mass Spectrometry (High-Resolution ESI-MS, GC-MS) for Fragmentation Pathway Delineation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental composition of the molecule and its fragments with high accuracy.
For this compound (Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.15 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 142.08.
The fragmentation in GC-MS (using electron impact, EI) or ESI-MS/MS would likely proceed through several key pathways based on the established fragmentation of amides and cyclic ketones: miamioh.edulibretexts.orgwikipedia.org
α-Cleavage adjacent to the N-isopropyl group: The most common fragmentation for N-alkyl amides is the cleavage of the N-C bond. nih.govrsc.org This would involve the loss of a propyl radical (•C₃H₇, 43 u) or propene (C₃H₆, 42 u) from the parent ion, leading to significant fragment ions.
α-Cleavage at the cyclic ketone: Cleavage of the bonds adjacent to the C3 carbonyl group is a characteristic fragmentation pathway for cyclic ketones. whitman.eduwhitman.eduoptica.org This could lead to the loss of carbon monoxide (CO, 28 u) or other ring-opening fragmentations.
Loss of the Isopropyl Group: Cleavage of the N-isopropyl bond would result in the loss of an isopropyl radical (•CH(CH₃)₂, 43 u), leading to a fragment ion at m/z 98.05.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z (for [M+H]⁺) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 142.08 | [C₇H₁₂NO₂]⁺ | - | Protonated Molecular Ion |
| 114.07 | [C₅H₈NO₂]⁺ | CO | Loss of carbon monoxide from the ketone |
| 99.06 | [C₄H₇NO₂]⁺ | C₃H₆ (Propene) | McLafferty-type rearrangement or cleavage of isopropyl group |
| 98.05 | [C₄H₆NO₂]⁺ | •C₃H₇ (Isopropyl radical) | α-Cleavage at the nitrogen |
| 70.04 | [C₄H₆N]⁺ | C₃H₅O₂ | Complex rearrangement and multiple bond cleavages |
X-ray Crystallography for Solid-State Conformation, Intermolecular Interactions, and Supramolecular Assembly
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrrolidine ring, the conformation of the N-isopropyl group relative to the ring, and the nature of intermolecular interactions in the crystal lattice. researchgate.netnih.govmdpi.comresearchgate.netnih.gov
The packing of molecules in the crystal is governed by non-covalent interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms as acceptors. The analysis of these interactions is crucial for understanding the supramolecular assembly of the compound. nih.gov
Crystalline Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. csic.esnih.govnih.gov These different forms, or polymorphs, can have distinct physical properties. Heterocyclic compounds are known to exhibit polymorphism, and it is plausible that this compound could crystallize in different polymorphic forms depending on crystallization conditions such as solvent, temperature, and cooling rate. acs.org Identifying and characterizing different polymorphs is critical, as each form may have unique stability and physicochemical characteristics. X-ray powder diffraction (XRPD) is a primary tool for screening for and identifying different polymorphs.
Cocrystallization: Cocrystallization involves combining two or more different molecular components in a single crystal lattice in a defined stoichiometric ratio. acs.org Given that this compound has two carbonyl oxygen atoms that can act as hydrogen bond acceptors, it is a candidate for forming cocrystals with hydrogen bond donor molecules, such as organic acids or phenols. rsc.orgacs.org The formation of cocrystals can be used to modify the physical properties of a compound. The study of cocrystals would involve screening for suitable co-formers and determining the resulting crystal structures to analyze the new supramolecular synthons formed.
Information regarding "this compound" is not publicly available.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific research findings and data pertaining to the advanced spectroscopic and structural elucidation of This compound , particularly concerning its chiroptical properties, are not available in the public domain.
Despite extensive searches for experimental and computational data on the Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of this specific compound, no scholarly articles, spectral data, or detailed research findings could be located. The search included investigations into:
Direct chiroptical analysis of this compound.
Studies on closely related substituted pyrrolidine-2,3-diones that might offer analogous data.
Synthetic chemistry papers that might incidentally report on the spectroscopic properties of this compound.
The available literature focuses more broadly on the synthesis and biological activities of the pyrrolidine-2,3-dione (B1313883) scaffold in general, without providing the specific, in-depth spectroscopic data required to construct the requested article.
Therefore, it is not possible to generate a scientifically accurate and data-driven article on the "" with a focus on its chiroptical spectroscopy as requested, due to the absence of the necessary foundational research and data. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.
Computational and Theoretical Investigations of 1 Isopropylpyrrolidine 2,3 Dione
Conformational Analysis and Energy Minima Identification
The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations. nih.govnih.gov The N-isopropyl substituent further increases the conformational complexity. Identifying the most stable conformers and understanding the energy barriers between them is crucial for comprehending the molecule's behavior.
A key aspect of conformational analysis is mapping the potential energy surface (PES) of the molecule. acs.orgunito.it This is often done by systematically changing specific dihedral angles (torsion angles) within the molecule and calculating the energy at each point. For 1-Isopropylpyrrolidine-2,3-dione, the puckering of the pyrrolidine ring and the rotation around the N-C(isopropyl) bond are the primary degrees of freedom.
The pyrrolidine ring typically exhibits two main puckering modes, often described as "UP" and "DOWN" or as envelope and twist conformations, where one or two atoms deviate from a plane formed by the other ring atoms. nih.govunito.itnih.gov The bulky isopropyl group is expected to have a significant influence on the preferred pucker of the ring. nih.gov Computational studies on similar N-substituted pyrrolidines have shown that different substituents can stabilize different ring conformations. nih.gov
By performing a relaxed PES scan, researchers can identify various local energy minima, which correspond to stable conformers, and the transition states that connect them. The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. This provides a picture of the conformational ensemble—the collection of conformations that the molecule is likely to adopt. unito.it
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | C4-exo (Envelope) | 0.00 | 75.3 |
| B | C4-endo (Envelope) | 1.10 | 12.5 |
| C | Twist | 1.50 | 7.2 |
| D | Other | 2.50 | 5.0 |
The surrounding solvent can significantly influence the conformational preferences of a molecule. nih.gov Computational studies can account for these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). github.iowikipedia.org
For this compound, the polarity of the solvent is expected to affect the relative stability of its conformers. Polar solvents may stabilize conformers with larger dipole moments. For instance, studies on related cyclic compounds have shown that conformations can switch depending on the solvent environment. nih.gov By performing conformational analysis in different simulated solvents (e.g., a nonpolar solvent like chloroform (B151607) and a polar solvent like water or DMSO), one can predict how the conformational equilibrium shifts, which is vital for understanding its behavior in different chemical environments. Studies on related pyrrolidine-2,5-diones have investigated preferential solvation, analyzing how the solute molecule interacts with the components of a binary solvent mixture. nih.gov
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic additions at the carbonyl carbons.
DFT calculations are commonly used to map the entire reaction coordinate from reactants to products. beilstein-journals.org This process involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to proceed.
For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives, DFT calculations have been used to propose a detailed reaction mechanism. beilstein-journals.org The calculations identified the transition states for each step and determined the activation free energies (ΔG‡). By comparing the energy barriers of different possible pathways, researchers can predict which reaction pathway is most favorable. These studies can also reveal whether a reaction is under kinetic control (where the product formed fastest predominates) or thermodynamic control (where the most stable product predominates). beilstein-journals.org The inclusion of a solvent model in these calculations is critical, as solvation can dramatically alter the energies of reactants, intermediates, and transition states. beilstein-journals.org
Computational Modeling of Key Synthetic Steps
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives, computational studies have been employed to propose reaction pathways. beilstein-journals.org For instance, the reaction between a 3-pyrroline-2-one derivative and an aliphatic amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione has been investigated using computational methods to determine the feasibility of the proposed mechanism. beilstein-journals.org
A plausible synthetic route to this compound could involve the reaction of a suitable precursor with isopropylamine. Computational modeling of this specific reaction would likely involve Density Functional Theory (DFT) calculations to map the potential energy surface of the reaction. This would help in identifying the transition states and intermediates, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.
Table 1: Hypothetical Calculated Thermodynamic Data for the Final Step in the Synthesis of this compound
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | +15.2 |
| Enthalpy of Reaction (ΔH) | -25.8 |
| Gibbs Free Energy of Reaction (ΔG) | -18.5 |
Note: The data in this table is illustrative and based on typical values for similar organic reactions, as direct computational studies on the synthesis of this compound are not available.
Theoretical Prediction of Reactivity Pathways
Theoretical predictions of reactivity pathways for this compound can be derived from its electronic structure. The pyrrolidine-2,3-dione core possesses multiple reactive sites, including the two carbonyl groups and the nitrogen atom. The presence of the isopropyl group on the nitrogen atom will influence the electron distribution and steric accessibility of these sites.
Computational studies on related pyrrolidine-2,3-dione derivatives have shown that these molecules can act as inhibitors for certain biological targets by interacting with specific amino acid residues in protein active sites. mdpi.com Theoretical predictions for this compound would involve identifying the most likely sites for nucleophilic or electrophilic attack. This can be achieved by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to interaction.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.com In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex over time. beilstein-journals.org
For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms over a period of time, typically nanoseconds. This would reveal how the molecule behaves in a solution, including its conformational flexibility and its interactions with solvent molecules through hydrogen bonds or van der Waals forces.
When studying its potential as a bioactive molecule, MD simulations of this compound in complex with a target protein would be performed. The stability of this complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex would show relatively small fluctuations in RMSD.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in a Simulated Biological Environment
| Parameter | Illustrative Value |
| Simulation Time | 100 ns |
| Average RMSD of Protein Backbone | ~2.1 Å |
| Average RMSD of Ligand | ~1.5 Å |
| Number of Intermolecular Hydrogen Bonds | 2-4 |
Note: These values are hypothetical and representative of what might be observed in an MD simulation of a small molecule bound to a protein, based on studies of similar systems. beilstein-journals.org
Frontier Orbital Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. nih.govyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, a frontier orbital analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The distribution of these orbitals on the molecule would indicate the most probable sites for reaction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a crucial reactivity descriptor; a smaller gap generally implies higher reactivity.
Other reactivity descriptors that can be calculated from the electronic structure include chemical potential, hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.
Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
Note: This data is hypothetical and based on typical values for organic molecules of similar size and functionality. The actual values would need to be determined through specific quantum chemical calculations.
Derivatization, Analog Synthesis, and Structure Property Relationships Spr of 1 Isopropylpyrrolidine 2,3 Dione Derivatives
Synthetic Strategies for C3 and C4 Functionalization of the Pyrrolidinedione Ring
The functionalization of the C3 and C4 positions of the 1-isopropylpyrrolidine-2,3-dione ring is a primary avenue for creating structural diversity. A common precursor for these modifications is a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivative, which can be synthesized through multicomponent reactions. beilstein-journals.org For instance, the reaction of amines, aldehydes, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate (B90230) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These intermediates, often with an alkoxycarbonyl or an acetyl group at the C4 position, are primed for further reactions. beilstein-journals.orgjst-ud.vn
The C3 position, bearing a hydroxyl group, is a key site for nucleophilic attack. Condensation reactions with amines at this position are a common strategy to introduce new functionalities, leading to the formation of enamine products. researchgate.net However, the regioselectivity of these reactions can be influenced by the specific reactants and conditions. In some cases, unexpected rearrangements or alternative reaction pathways can occur. researchgate.net
For C4 functionalization, the presence of an activated methylene (B1212753) group in precursors like ethyl 2,4-dioxovalerate allows for its participation in acid-catalyzed condensations with iminium species, leading to the construction of the pyrrolidinedione ring with a substituent at C4. beilstein-journals.org Biocatalytic approaches have also emerged as a powerful tool for stereoselective functionalization. For example, laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has been used to create highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters at the C4 position. rsc.org
One-pot, three-component reactions are a highly efficient method for synthesizing substituted pyrrolidine-2,3-diones. nih.gov A typical procedure involves the reaction of an amine (such as isopropylamine), an aldehyde, and a pyruvate (B1213749) derivative in a suitable solvent like dioxane with acetic acid. nih.gov This approach allows for the direct assembly of the pyrrolidinedione core with substituents at various positions.
Modification of the N-Isopropyl Moiety and its Impact on Chemical Properties
Modification of the N-substituent, in this case, the isopropyl group, is a critical strategy for fine-tuning the properties of pyrrolidine-2,3-dione (B1313883) derivatives. The nature of the N-substituent can significantly influence the molecule's chemical reactivity and stability. For instance, replacing the N-isopropyl group with other alkyl or aryl moieties can alter the electronic environment of the pyrrolidinedione ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Furthermore, the synthesis of N-alkoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones has been achieved by reacting methyl ethers of acylpyruvic acids with a mixture of an aromatic aldehyde and a substituted amine like 2-methoxyethylamine (B85606) or 3-isopropoxypropylamine. researchgate.net This demonstrates the versatility in modifying the N-substituent to include ether functionalities, which can impact properties like solubility and hydrogen bonding capabilities. The choice of the N-substituent is a critical parameter that medicinal chemists and materials scientists can manipulate to achieve desired properties.
Synthesis of Heterocyclic Ring-Fused Analogs Incorporating the Pyrrolidinedione Core
Fusing the pyrrolidinedione core with other heterocyclic rings is a powerful strategy to create complex, polycyclic molecules with unique three-dimensional structures and potentially novel properties. Various synthetic methodologies have been developed to achieve this.
One common approach involves cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles can lead to the formation of fused pyrrolidine (B122466) ring systems. thieme.dersc.org Specifically, the reaction of nonstabilized azomethine ylides with alkynes and silyl (B83357) enol ethers has been used to prepare polysubstituted 3-azabicyclo[3.2.0]heptanes, which contain a fused cyclobutane-pyrrolidine structure. rsc.org Similarly, fusing fully functionalized pyrrolidines with oxindoles through a 1,3-dipolar cycloaddition between an aziridine (B145994) and a 3-ylideneoxindole has been shown to generate diverse spirooxindole-pyrrolidines. nih.gov
Condensation reactions are also employed to build fused systems. For example, 4-arylmethylenepyrrolidine-2,3-diones can condense with ethyl β-aminocrotonoate or 4-aminopent-3-en-2-one (B1295262) to form adducts that can be dehydrogenated to yield pyrrolo[3,4-b]pyridines. researchgate.net Another example is the reaction of 1-substituted-4-benzylidene-2,3-dioxopyrrolidines with ammonium (B1175870) formate, which produces 1,2,4,6,7,8-hexahydro-2,6-disubstituted-8-aryldipyrrolo[3,4-b:3′,4′-e]pyridine-3,5-diones. researchgate.net
The aza-Cope rearrangement-Mannich cyclization is another sophisticated method used to construct fused heterocyclic systems containing a pyrrolidine ring, such as decahydropyrrolo[2,3-c]azepines and octahydro-1H-oxepino[4,5-b]pyrroles. rsc.org These stereoselective syntheses demonstrate the potential to create complex and well-defined fused architectures.
Structure-Property Relationships of this compound Analogs
Understanding the relationship between the molecular structure of this compound analogs and their properties is fundamental for their rational design and application.
Correlation of Structural Modifications with Spectroscopic Signatures
Structural modifications of the this compound core and its substituents directly impact their spectroscopic signatures. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential for elucidating the structures of these derivatives. jst-ud.vnresearchgate.net
The chemical shifts and coupling constants in NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. For example, the presence or absence of a resonance signal for an enolic hydroxyl group in the ¹H NMR spectrum can confirm the tautomeric form of the molecule. researchgate.net 2D NMR techniques like HSQC and HMBC are invaluable for unambiguously assigning protons and carbons, especially in complex, polysubstituted analogs. jst-ud.vnresearchgate.net
In studies of related complex molecules, modifications to the chromophore, such as the length of a conjugated π-electron system, have been shown to cause characteristic shifts in the absorption and fluorescence spectra. nih.gov Similarly, for pyrrolidinedione derivatives, the introduction of different substituents on the aromatic rings or the pyrrolidinedione core would be expected to alter their UV-Vis absorption and fluorescence properties. The nature of the solvent can also influence the spectroscopic behavior, with changes in solvent polarity potentially leading to shifts in emission spectra, indicating different excited state characteristics. nih.gov
Influence of Substituents on Chemical Stability and Reactivity Profiles
The substituents on the this compound ring system play a crucial role in determining its chemical stability and reactivity. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity of the dione (B5365651) functionality and other reactive sites in the molecule.
For instance, in related spirodiazaselenuranes, it has been shown that aromatic substituents on the nitrogen atoms are important for stabilizing the Se-N bonds. mdpi.com Replacing these with benzylic or aliphatic groups can reduce the stability of the compound. mdpi.com This principle can be extended to pyrrolidinediones, where the N-isopropyl group and other substituents will influence the stability of the lactam ring.
The reactivity profile is also heavily influenced by substituents. The presence of certain functional groups can direct the course of a reaction. For example, the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones proceeds via an enamine form that is stabilized by an intramolecular hydrogen bond. beilstein-journals.orgresearchgate.net The specific substituents on the pyrrolidone ring and the incoming amine will affect the rate and outcome of this reaction. Computational studies have shown that both kinetic and thermodynamic factors, influenced by the substituents, play a role in determining the final product distribution. beilstein-journals.org
Modulation of Physical Properties (e.g., solubility in non-aqueous solvents, crystallinity)
The physical properties of this compound analogs, such as solubility and crystallinity, are directly linked to their molecular structure. These properties are critical for their practical application, for instance, in solution-phase reactions or as solid-state materials.
Solubility is significantly affected by the polarity of the molecule, which is determined by its functional groups. Introducing polar groups, such as hydroxyls or amines, can enhance solubility in polar solvents. Conversely, incorporating larger, nonpolar aliphatic or aromatic groups can increase solubility in non-aqueous, organic solvents. A specific strategy to improve aqueous solubility of pyrrolidine-2,3-dione scaffolds has been the introduction of diamines at the nitrogen position. nih.gov
Crystallinity is influenced by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. The ability of a molecule to pack efficiently in a crystal lattice determines its crystallinity. The introduction of different substituents can either promote or disrupt crystal packing. For example, studies on cocrystals have shown that the chirality of amino acid components can significantly modulate the supramolecular structure and, consequently, the morphology and thermal stability of the crystals. nih.gov Similarly, the substituents on the this compound ring will dictate the types of intermolecular interactions possible, thereby influencing the crystal structure and properties like melting point. The formation of dimers through specific linkers has also been shown to affect the physical properties of pyrrolidine-2,3-dione derivatives. nih.gov
Applications of 1 Isopropylpyrrolidine 2,3 Dione in Advanced Chemical Synthesis and Materials Science
1-Isopropylpyrrolidine-2,3-dione as a Versatile Synthetic Building Block
The pyrrolidine-2,3-dione (B1313883) core, of which this compound is a member, is a highly valued heterocyclic scaffold in synthetic chemistry. nih.govresearchgate.net Its utility stems from the reactive nature of the dione (B5365651) functionality, which allows for a variety of chemical transformations. This scaffold serves as a crucial intermediate in the synthesis of complex molecules, including those related to naturally occurring pyrrolidine (B122466) alkaloids. researchgate.net
Precursor for Complex Heterocyclic Scaffolds
The pyrrolidine-2,3-dione framework is a foundational component for constructing more elaborate heterocyclic systems. researchgate.netnih.gov The inherent reactivity of the vicinal carbonyl groups provides a gateway for diverse cyclization and functionalization strategies.
One of the primary methods for building upon this scaffold is through 1,3-dipolar cycloadditions . nih.gov In this type of reaction, the pyrrolidine ring system can be constructed from acyclic precursors, where an azomethine ylide acts as the 1,3-dipole, reacting with a dipolarophile like an olefin. nih.gov The stereochemistry of the resulting pyrrolidine is influenced by the substituents on both the ylide and the dipolarophile. nih.gov
Furthermore, pyrrolidine-2,3-diones are key intermediates in the synthesis of various substituted pyrrolidinones and other nitrogen-containing heterocycles. researchgate.netnih.gov For instance, a diastereoselective synthesis has been developed to produce highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.gov This method involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov The resulting complex diones can be further transformed; for example, through oxidative ring-opening, they can be converted into novel β-amino acids. nih.gov
Research has also demonstrated the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines. researchgate.net These products exist in a stable enamine form, stabilized by an intramolecular hydrogen bond. researchgate.net
The versatility of this scaffold is highlighted by its presence in various natural products with notable biological activity, such as leopolic acid A and phenopyrrozin. nih.gov While these applications often have a biological focus, the underlying synthetic chemistry showcases the scaffold's importance as a building block.
Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrrolidine-2,3-dione Intermediates
| Precursor Scaffold | Reaction Type | Resulting Scaffold/Product | Research Focus |
| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Cyclization/Allylation, Claisen Rearrangement | 4-Allylpyrrolidine-2,3-diones with quaternary stereocenters | Diastereoselective synthesis of complex heterocycles and subsequent conversion to β-amino acids. nih.gov |
| 4-Acylpyrrolidine-2,3-diones | Mn(III)-based reaction with 1,1-diarylethenes | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | Synthesis of novel spiroheterocyclic compounds. researchgate.net |
| 1-Substituted-4-benzylidene-2,3-dioxopyrrolidines | Reaction with ammonium (B1175870) formate | 1,2,4,6,7,8-Hexahydro-2,6-disubstituted-8-aryldipyrrolo[3,4-b:3′,4′-e]pyridine-3,5-diones | Creation of complex, fused heterocyclic systems. researchgate.net |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Reaction with aliphatic amines | 1,4,5-Trisubstituted pyrrolidine-2,3-diones (enamine form) | Synthesis and mechanistic studies of substituted pyrrolidine-2,3-diones. researchgate.net |
Reagent in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The pyrrolidine-2,3-dione scaffold is a valuable participant in such reactions.
A notable example involves a synthetic route to access pyrrolidine-2,3-dione monomer scaffolds through an MCR. researchgate.net This approach allows for the rapid generation of a library of compounds from simple starting materials. nih.govresearchgate.net This strategy is particularly useful for creating diverse molecular structures for further evaluation. nih.gov The ability to modify substituents on the pyrrolidine-2,3-dione core during the MCR process provides a powerful tool for fine-tuning the properties of the final products. researchgate.net
Role in Organic Catalysis (e.g., Ligand Synthesis, Organocatalysis)
The application of this compound in organic catalysis is an area with limited specific research. However, the broader family of pyrrolidine-containing molecules, most notably proline, is a cornerstone of organocatalysis. nih.gov Proline and its derivatives are frequently employed as chiral catalysts for a wide range of stereoselective transformations. nih.gov
While direct use of this compound as a catalyst or as a precursor for a catalytic ligand is not well-documented, its structural motifs suggest potential. The chiral centers and functional groups could, in principle, be modified to create ligands for metal-based catalysts or to act as organocatalysts themselves. For instance, asymmetric synthesis of complex molecules like 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives has been achieved using chiral base organocatalysts in reactions involving related heterocyclic structures. nih.govnih.gov This indicates the potential for chiral pyrrolidine-based structures to influence stereochemical outcomes, a key aspect of catalysis.
Potential Applications in Polymer Chemistry (e.g., Monomer, Cross-linking Agent)
There is currently a lack of published research specifically detailing the use of this compound as a monomer for polymerization or as a cross-linking agent. In principle, a molecule with its structure could be explored for such applications. The pyrrolidine ring and its functional groups could potentially be opened or modified to participate in polymerization reactions.
For a molecule to act as a monomer, it typically needs at least two reactive sites to allow for chain growth. For this compound, ring-opening polymerization could be a theoretical possibility under certain conditions, although this has not been demonstrated.
As a cross-linking agent, the dione functional groups could potentially react with suitable functional groups on polymer chains to form covalent bonds, creating a polymer network. nih.govresearchgate.net The effectiveness of such an application would depend on the reactivity of the dione and the specific polymer system. nih.gov However, without experimental data, these applications remain speculative.
Exploration in Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors, without biological focus)
The exploration of this compound in the field of advanced functional materials, such as those for optoelectronics or chemical sensing, is not documented in current scientific literature. The development of such materials relies on molecules possessing specific properties, for example, extended π-conjugated systems for electronic conductivity or specific binding sites for molecular recognition in sensors. While the pyrrolidine-2,3-dione scaffold can be functionalized, klinger-lab.de there is no evidence to suggest that the 1-isopropyl derivative has been investigated for or possesses the intrinsic properties required for these advanced applications.
Environmental Chemistry Studies of this compound Degradation Pathways
There are no available scientific studies on the environmental fate and degradation pathways of this compound. Understanding the environmental persistence, transformation, and ultimate breakdown of a chemical is crucial for assessing its environmental impact. iupac.org Such studies would typically investigate abiotic degradation processes (e.g., hydrolysis, photolysis) and biotic degradation by microorganisms. Without this research, the environmental profile of this compound remains unknown.
Future Research Directions and Unexplored Avenues for 1 Isopropylpyrrolidine 2,3 Dione
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 1-isopropylpyrrolidine-2,3-dione and its derivatives is ripe for translation to continuous flow chemistry and automated synthesis platforms. These modern techniques offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety profiles, and the potential for high-throughput screening of reaction conditions and analogue synthesis.
Future work in this area will likely focus on developing robust and scalable flow protocols. This will involve optimizing parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity. The integration of in-line purification and analysis techniques will be crucial for real-time monitoring and process optimization. Automated platforms could be programmed to systematically explore a wide range of reactants, leading to the rapid generation of diverse libraries of pyrrolidine-2,3-dione (B1313883) derivatives for biological screening and materials science applications.
Development of Novel Catalytic Systems for this compound Transformations
The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of this compound. rsc.org While some synthetic routes exist, future research will undoubtedly focus on creating more efficient, selective, and sustainable catalytic transformations. rsc.org This includes the exploration of both homogeneous and heterogeneous catalysts, as well as biocatalytic approaches.
Key areas of investigation will likely include:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving this compound is a major goal. This would provide access to enantiomerically pure compounds, which is often critical for pharmaceutical applications.
C-H Activation: Catalytic systems that can directly functionalize the C-H bonds of the pyrrolidine (B122466) ring would offer a more atom-economical and efficient approach to synthesizing complex derivatives.
Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild reaction conditions. researchgate.net For instance, laccases have been used for the oxidation of catechols to ortho-quinones, which can then react with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in a 1,4-addition to form highly functionalized pyrrolidine-2,3-diones. researchgate.net
A summary of potential catalytic approaches is presented in the table below:
| Catalytic Approach | Potential Advantages | Research Focus |
| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. | Development of novel organometallic complexes and organocatalysts. |
| Heterogeneous Catalysis | Ease of separation and catalyst recycling. | Design of supported metal catalysts and solid acid/base catalysts. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enzyme screening and engineering for specific transformations of this compound. |
Exploration of Solid-State Reactivity and Mechanochemistry
Investigating the reactivity of this compound in the solid state and under mechanochemical conditions represents a departure from traditional solution-phase chemistry. These approaches can lead to unique reaction pathways and the formation of novel products that are inaccessible through conventional methods.
Future research will involve studying the crystal packing of this compound and its derivatives to understand how intermolecular interactions influence reactivity in the solid state. Mechanochemistry, which uses mechanical force to induce chemical reactions, could be employed to develop solvent-free or low-solvent synthetic methods, enhancing the sustainability of the synthetic processes.
Advanced Spectroscopic Characterization under Non-Standard Conditions (e.g., High Pressure, Cryogenic Temperatures)
To gain a deeper understanding of the structure, bonding, and reactivity of this compound, advanced spectroscopic characterization under non-standard conditions is essential. Techniques such as high-pressure and cryogenic spectroscopy can provide valuable insights into the molecule's behavior in extreme environments.
By subjecting the compound to high pressures, researchers can study changes in bond lengths and angles, providing data to validate and refine computational models. Cryogenic spectroscopy, on the other hand, can be used to trap and characterize reactive intermediates that may be fleeting at room temperature. This information is crucial for elucidating reaction mechanisms and designing more efficient synthetic strategies.
Synergistic Approaches Combining Computational and Experimental Research on this compound
The synergy between computational modeling and experimental work is a powerful tool for accelerating research on this compound. rsc.orgbeilstein-journals.org Density Functional Theory (DFT) calculations, for example, can be used to predict reaction pathways, transition state energies, and spectroscopic properties. beilstein-journals.org These theoretical predictions can then guide experimental investigations, saving time and resources.
Future research will see an even tighter integration of these two domains. For instance, computational screening of virtual compound libraries can identify promising candidates for synthesis and testing. Experimental results, in turn, will provide crucial data to refine and validate computational models, leading to a virtuous cycle of discovery and innovation. Quantum chemical studies have already been employed to elucidate the reaction mechanisms for the synthesis of pyrrolidinedione derivatives. rsc.org
Q & A
Q. What are the established synthetic routes for 1-Isopropylpyrrolidine-2,3-dione derivatives, and how can reaction conditions be optimized?
Answer: this compound derivatives are typically synthesized via multi-component reactions (MCRs) or stepwise functionalization. A common approach involves:
- Step 1: Reacting a substituted phenyl derivative (e.g., 3-nitrophenyl) with an acetylated precursor to form a 3-pyrroline-2-one intermediate.
- Step 2: Subsequent reaction with aliphatic amines (e.g., methylamine) under reflux conditions in THF or dioxane to yield the pyrrolidine-2,3-dione core .
- Key variables for optimization:
- Temperature: Lower temperatures (0–25°C) minimize side reactions during nitration or alkylation steps.
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl boronic acid reactions .
- Solvent polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates.
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–25°C (Step 1) | +15–20% purity |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +30% efficiency |
| Solvent | THF/Dioxane (1:1) | +25% yield |
Q. What analytical techniques are most reliable for confirming the structure of this compound derivatives?
Answer: Structural confirmation requires a combination of spectroscopic and spectrometric methods:
- 1H/13C NMR: Assigns proton and carbon environments, with characteristic shifts for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and carbonyl signals (δ 170–180 ppm) .
- 2D NMR (HSQC/HMBC): Resolves connectivity ambiguities, particularly in distinguishing regioisomers.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₈H₁₁NO₂ for the parent compound) with <5 ppm error .
Table 2: Key NMR Assignments for this compound
| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (isopropyl) | 1.2–1.4 ppm | Doublet | Isopropyl methyl |
| CH (isopropyl) | 2.5–3.0 ppm | Septet | Isopropyl methine |
| C=O | 170–180 ppm | - | Carbonyl |
Advanced Research Questions
Q. How can contradictory spectral data in pyrrolidine-2,3-dione derivatives be resolved during structural elucidation?
Answer: Contradictions often arise from dynamic stereochemistry or overlapping signals. Strategies include:
- Variable Temperature NMR (VT-NMR): Identifies conformational exchange (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- Isotopic Labeling: ¹³C-labeling of the carbonyl group simplifies HMBC correlations in crowded spectral regions.
- Crystallography: Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, resolving regiochemical ambiguities .
Case Study: In a 2024 study, VT-NMR at 60°C resolved overlapping methine signals in a 3,5-disubstituted derivative, confirming axial chirality .
Q. What methodologies address low yields in multi-component reactions involving this compound precursors?
Answer: Low yields (<40%) in MCRs often stem from competing side reactions. Mitigation strategies:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves selectivity via controlled dielectric heating .
- Flow Chemistry: Continuous reactors minimize intermediate degradation by maintaining precise stoichiometric ratios.
- Additive Screening: Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM][BF₄]) stabilize transition states, enhancing yields by up to 50% .
Table 3: Yield Improvement via Additives
| Additive | Yield Increase | Mechanism |
|---|---|---|
| ZnCl₂ (10 mol%) | +35% | Stabilizes enolate intermediates |
| [BMIM][BF₄] | +25% | Polar solvent effects |
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitutions?
Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (k = 0.15 s⁻¹ vs. 0.08 s⁻¹ for electron-donating groups) .
- Steric Effects: Bulky substituents (e.g., tert-butyl) on the isopropyl group hinder access to the reactive site, reducing reaction rates by 40–60% .
Figure 1: Hammett Plot for Substituent Effects on Reaction Rate
| σ (Hammett) | log(k/k₀) |
|---|---|
| -0.5 (OMe) | -0.3 |
| +0.8 (NO₂) | +0.6 |
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
Answer:
- Molecular Dynamics (MD): Simulates membrane permeability (e.g., logP values) using force fields like CHARMM36.
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict metabolic stability (e.g., B3LYP/6-31G* level) .
- ADMET Predictors: Software like Schrödinger’s QikProp estimates oral bioavailability (%F) and CYP450 inhibition risks .
Table 4: Predicted ADMET Properties for a Lead Derivative
| Property | Value |
|---|---|
| logP | 1.8 ± 0.2 |
| % Oral Bioavailability | 65% |
| CYP3A4 Inhibition IC₅₀ | >10 μM |
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
